![molecular formula C18H14F3N3O B6056990 4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound that features both an imidazole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Imidazole to Benzyl Group: The imidazole ring is then attached to a benzyl group through a nucleophilic substitution reaction.
Formation of the Benzamide: The final step involves the reaction of the imidazole-substituted benzyl group with 4-(trifluoromethyl)benzoic acid to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]pyridine: Contains a pyridine ring instead of a benzamide group.
Uniqueness
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its combination of an imidazole ring and a trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)15-5-7-16(8-6-15)23-17(25)14-3-1-13(2-4-14)11-24-10-9-22-12-24/h1-10,12H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXANKWFZOQAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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